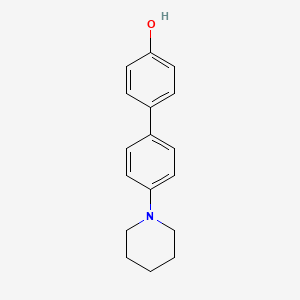
4-(4-Piperidinophenyl)-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Piperidinophenyl)-phenol is an organic compound characterized by the presence of a piperidine ring attached to a phenyl group, which is further connected to a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Piperidinophenyl)-phenol typically involves multi-step reactions. One common method includes the Friedel-Crafts acylation of a piperidine derivative with a phenol derivative. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Piperidinophenyl)-phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation, using reagents like nitric acid (HNO3) and halogens (Cl2, Br2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: HNO3 for nitration, Cl2 or Br2 for halogenation.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
4-(4-Piperidinophenyl)-phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of 4-(4-Piperidinophenyl)-phenol involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the phenol group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function .
Comparación Con Compuestos Similares
4-(4-Piperidinophenyl)methylamine: Shares the piperidine and phenyl groups but differs in the functional group attached to the phenyl ring.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Contains a piperidine-like structure but with additional pyridine rings and carboxamide groups.
Uniqueness: 4-(4-Piperidinophenyl)-phenol is unique due to the presence of both a piperidine ring and a phenol group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C17H19NO |
|---|---|
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
4-(4-piperidin-1-ylphenyl)phenol |
InChI |
InChI=1S/C17H19NO/c19-17-10-6-15(7-11-17)14-4-8-16(9-5-14)18-12-2-1-3-13-18/h4-11,19H,1-3,12-13H2 |
Clave InChI |
KVXQMDYLCSWAON-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



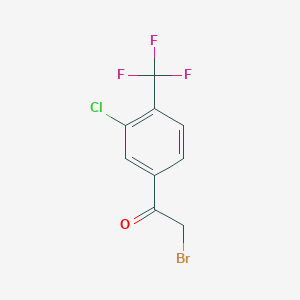
![2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide](/img/structure/B13881243.png)
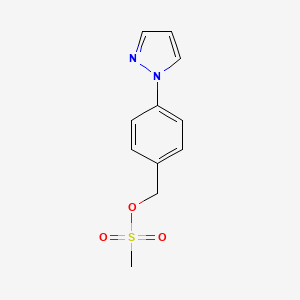
![Diethyl 2-[(4-ethylanilino)methylidene]propanedioate](/img/structure/B13881258.png)
![N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide](/img/structure/B13881265.png)

![tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate](/img/structure/B13881271.png)

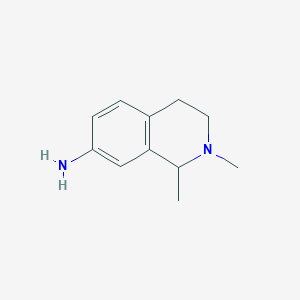
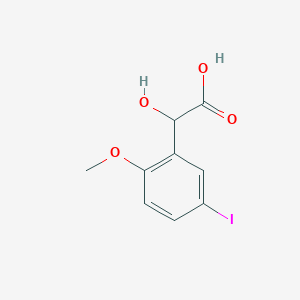
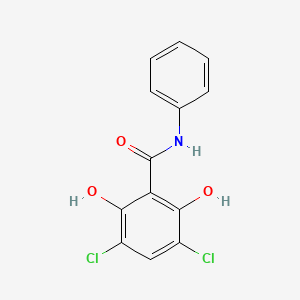

![5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13881300.png)
